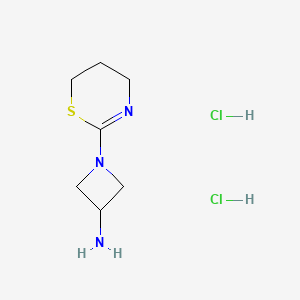
N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(2-((3-chloro-4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C16H11ClFN5O2S and its molecular weight is 391.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthetic Approaches and Building Blocks in Medicinal Chemistry
Research has been conducted on fluorinated pyrazoles, including methods for their synthesis as building blocks in medicinal chemistry. These approaches involve monofluorination of β-methylthio-β-enaminoketones, followed by condensation with different hydrazines, highlighting the compound's role in the development of novel medicinal chemistry frameworks (Riccardo Surmont et al., 2011).
Anticancer Potential and Cytotoxicity
Studies have synthesized and evaluated pyrazine derivatives, including similar compounds for their cytotoxic activity against cancer cells, underscoring their potential in anticancer research. For instance, new pyrazine-carboxamide derivatives have been characterized and screened for their antibacterial, antifungal, and anticancer activities, providing insights into their therapeutic potential (Gopal Senthilkumar et al., 2021).
Applications Beyond Drug Use
Antimicrobial and Antifungal Activities
The synthesis of new thiazole and pyrazole derivatives based on certain core structures has demonstrated promising antimicrobial and antifungal properties. These studies contribute to the understanding of the compound's utility in addressing various microbial infections (M. Gouda et al., 2010).
Anti-inflammatory and Analgesic Activities
Research on imidazolyl acetic acid derivatives, including similar structures, has shown significant anti-inflammatory and analgesic activities. This highlights the compound's potential use in developing new treatments for inflammation and pain management (Maha M. A. Khalifa et al., 2008).
Photosynthetic Electron Transport Inhibition
Studies on pyrazole derivatives as inhibitors of photosynthetic electron transport suggest the potential of these compounds in developing herbicides or studying the mechanism of photosynthesis. The research provides a foundation for exploring the environmental and agricultural applications of such molecules (C. B. Vicentini et al., 2005).
Mechanism of Action
Target of Action
The compound contains a thiazole ring, which is a common structural motif in many biologically active molecules . Thiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects .
Mode of Action
The presence of the fluorophenyl group could potentially enhance the compound’s ability to bind to its target .
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Thiazole derivatives are often involved in a wide range of biological processes, suggesting that this compound could potentially influence multiple pathways .
Result of Action
The cellular and molecular effects of this compound would depend on its specific targets and mode of action. Given the biological activities associated with other thiazole derivatives, this compound could potentially have anti-inflammatory, analgesic, or antimicrobial effects .
properties
IUPAC Name |
N-[4-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN5O2S/c17-11-5-9(1-2-12(11)18)21-14(24)6-10-8-26-16(22-10)23-15(25)13-7-19-3-4-20-13/h1-5,7-8H,6H2,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOTDVDBCNRFHFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=NC=CN=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 6-[(2,4-difluorophenyl)methylamino]pyridine-3-carboxylate](/img/structure/B2723803.png)


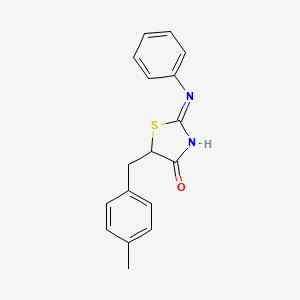
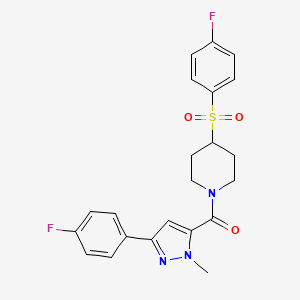

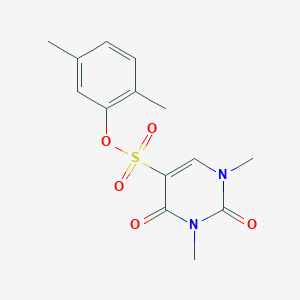
![4-[(E)-2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B2723813.png)
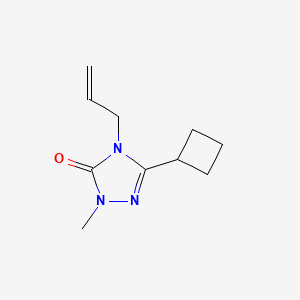
![(NE)-N-[(5-bromo-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2723816.png)
![4,4,4-Trifluoro-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]butan-1-one](/img/structure/B2723817.png)
![methyl (2S,4R)-1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B2723818.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2723822.png)
